Benzamide, N-(2,5-difluorophenyl)-
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Overview
Description
Benzamide, N-(2,5-difluorophenyl)-: is a fluorinated benzamide derivative Benzamides are a class of organic compounds that contain a benzene ring attached to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(2,5-difluorophenyl)- typically involves the condensation reaction of 2,5-difluoroaniline with benzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is performed under anhydrous conditions to prevent hydrolysis of the benzoyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches such as the use of recyclable catalysts and solvent-free conditions may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzamide, N-(2,5-difluorophenyl)- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the amide group can yield amines.
Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of difluorobenzoic acid.
Reduction: Formation of difluoroaniline derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used
Scientific Research Applications
Chemistry: Benzamide, N-(2,5-difluorophenyl)- is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of fluorinated benzamides on biological systems. It may serve as a model compound for understanding the interactions of fluorinated molecules with proteins and other biomolecules.
Medicine: Fluorinated benzamides have shown promise in medicinal chemistry as potential drug candidates. They can exhibit enhanced metabolic stability and bioavailability compared to non-fluorinated analogs. Benzamide, N-(2,5-difluorophenyl)- may be investigated for its potential therapeutic applications .
Industry: In the industrial sector, this compound can be used in the development of advanced materials with specific properties such as increased thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of Benzamide, N-(2,5-difluorophenyl)- involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, potentially leading to inhibitory effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
- N-(2,3-Difluorophenyl)-2-fluorobenzamide
- N-(2,4-Difluorophenyl)-2-fluorobenzamide
- 4-(Aminosulfonyl)-N-(2,5-difluorophenyl)methyl-benzamide
Comparison: Benzamide, N-(2,5-difluorophenyl)- is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning can influence the compound’s electronic properties, reactivity, and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct candidate for various applications .
Properties
IUPAC Name |
N-(2,5-difluorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c14-10-6-7-11(15)12(8-10)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCBOTCTFIPSQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367855 |
Source
|
Record name | Benzamide, N-(2,5-difluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30367855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143925-43-3 |
Source
|
Record name | Benzamide, N-(2,5-difluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30367855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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